molecular formula C21H26N4O2 B2562737 2-(cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide CAS No. 2034493-11-1

2-(cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide

Cat. No. B2562737
CAS RN: 2034493-11-1
M. Wt: 366.465
InChI Key: AARWZUIUQVIMJV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a combination of aromatic (pyridine) and aliphatic (cyclopentyl and pyrrolidinyl) characteristics . The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyridine and pyrrolidine rings. Pyridines are often involved in nucleophilic substitution reactions, while pyrrolidines can participate in a variety of reactions due to the presence of the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could contribute to its aromaticity and potentially its UV/Vis absorption properties. The cyclopentyl and pyrrolidinyl groups could influence its solubility and stability .

Scientific Research Applications

Doubly Dearomatising Intramolecular Coupling

Isonicotinamides carrying substituents like N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl at nitrogen undergo cyclization induced by an electrophile, resulting in spirocyclic compounds. Both the nucleophilic and electrophilic heterocycles in these compounds are dearomatised, illustrating a method for constructing complex molecular architectures from simpler heterocyclic precursors (H. Brice, J. Clayden, 2009).

Synthesis for PET Agents in Alzheimer's Disease

The compound has been synthesized as a potential PET imaging agent for investigating the GSK-3 enzyme in Alzheimer's disease. This research underscores the role of isonicotinamide derivatives in developing diagnostic tools for neurodegenerative diseases (Mingzhang Gao, Min Wang, Q. Zheng, 2017).

Pharmaceutical Co-crystals

Isonicotinamide forms co-crystals with various pharmaceutical molecules, improving their physical properties. This study demonstrates the potential of isonicotinamide in pharmaceutical formulation and drug delivery system design (N. Báthori, A. Lemmerer, G. Venter, S. A. Bourne, M. Caira, 2011).

Antimicrobial Activities

Isonicotinamide derivatives have been explored for their antimicrobial activities. The synthesis and evaluation of triazole derivatives highlight their significant activity against various microorganisms, presenting a pathway for developing new antimicrobial agents (Ravinesh Mishra, R. Kumar, Suresh Kumar, Jaseela Majeed, M. Rashid, Sameer Sharma, 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study of new compounds like “2-(cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide” is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound and studying its properties in more detail .

properties

IUPAC Name

2-cyclopentyloxy-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c26-21(17-8-10-23-20(14-17)27-18-5-1-2-6-18)24-15-16-7-9-22-19(13-16)25-11-3-4-12-25/h7-10,13-14,18H,1-6,11-12,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARWZUIUQVIMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3=CC(=NC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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